molecular formula C22H23N5O2 B2869428 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide CAS No. 1105231-28-4

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B2869428
CAS No.: 1105231-28-4
M. Wt: 389.459
InChI Key: KEMQSVQPBATOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyridazine core substituted at the 3-position with a 4-methoxyphenyl group and a piperidine-4-carboxamide moiety linked to a pyridin-3-yl amine (Fig. 1). Its molecular formula is C23H25N5O2, with a molecular weight of 403.4769 g/mol .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-29-19-6-4-16(5-7-19)20-8-9-21(26-25-20)27-13-10-17(11-14-27)22(28)24-18-3-2-12-23-15-18/h2-9,12,15,17H,10-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQSVQPBATOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and pharmacological implications:

Compound Name (Reference) Core Structure Key Substituents Pharmacological Implications
Target Compound Pyridazine + Piperidine-carboxamide 4-Methoxyphenyl (pyridazine), Pyridin-3-yl (amide) Balanced lipophilicity; potential for CNS penetration due to moderate logP.
1-[(4-Methoxyphenyl)methyl]-N-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazine-1-carbonyl)pyridin-3-yl]piperidine-4-carboxamide Trihydrochloride Piperazine-carboxamide Trifluoromethylbenzyl (piperazine), Pyridin-3-yl Increased lipophilicity (CF3 group) may enhance membrane permeability but reduce solubility. Trihydrochloride salt improves aqueous solubility.
N-(4,6-Dimethylpyridin-2-yl)-4-(6-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide Piperazine-carbothioamide Trifluoromethylpyridinyl, Dimethylpyridinyl Carbothioamide reduces hydrogen-bonding capacity, potentially lowering target affinity but improving metabolic resistance.
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Piperidine-carboxamide + Benzylidene Trifluoromethylpyridinyloxy, Benzylidene Benzylidene introduces rigidity, possibly enhancing selectivity for planar binding pockets.
1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Cyclopentapyridazine + Piperidine-carboxamide Pyrrolidinyl-pyrimidine Cyclopentapyridazine may improve solubility; pyrrolidine enhances basicity, affecting pharmacokinetics.

Research Findings and Functional Differences

Metabolic Stability
  • The target compound’s 4-methoxyphenyl group likely confers better metabolic stability compared to trifluoromethyl -containing analogues (e.g., ), as methoxy groups are less prone to oxidative metabolism .
  • Carbothioamide derivatives (e.g., ) exhibit increased resistance to amidase enzymes but may suffer from reduced bioavailability due to lower solubility .
Binding Affinity and Selectivity
  • The pyridin-3-yl group in the target compound may favor interactions with kinases or receptors requiring a planar aromatic moiety, unlike pyridin-2-yl analogues (e.g., ) .
Solubility and Pharmacokinetics
  • The trihydrochloride salt in significantly enhances aqueous solubility compared to the free base form of the target compound .
  • Cyclopentapyridazine (e.g., ) introduces a fused ring system, which may improve solubility through increased polarity .

Preparation Methods

Formation of the Pyridazine Core

The pyridazine ring is typically synthesized via cyclocondensation reactions. A pivotal method involves reacting ethyl 3,3,3-trifluoropyruvate with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate . Subsequent treatment with hydrazine hydrate in acetic acid generates 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one , which undergoes oxidation using potassium chromate and sulfuric acid to form 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid .

For the target compound, the trifluoromethyl group is replaced with a 4-methoxyphenyl substituent. This modification is achieved via Suzuki-Miyaura coupling, where a halogenated pyridazine intermediate reacts with 4-methoxyphenylboronic acid under palladium catalysis.

Piperidine-4-Carboxamide Synthesis

The piperidine-4-carboxamide segment is synthesized from piperidine-4-carboxylic acid . Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine yields N-Boc-piperidine-4-carboxylic acid . Subsequent methyl esterification with iodomethane in DMF provides N-Boc-piperidine-4-carboxylic acid methyl ester , which is deprotected under acidic conditions to yield the free amine.

Amidation with pyridin-3-amine is performed using coupling agents such as HATU or EDCI in the presence of Hünig’s base. Refluxing in 1,4-dioxane for 12–18 hours affords N-(pyridin-3-yl)piperidine-4-carboxamide with yields ranging from 65% to 79%.

Final Coupling Reaction

The pyridazine and piperidine-carboxamide intermediates are coupled via nucleophilic aromatic substitution. Reaction of 6-chloro-5-(4-methoxyphenyl)pyridazine-3-carbonyl chloride with the piperidine-carboxamide in tetrahydrofuran (THF) at 0–5°C for 4 hours yields the target compound. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) achieves >95% purity.

Synthetic Route 2: Convergent Approach Using Preformed Heterocycles

Preparation of 6-(4-Methoxyphenyl)Pyridazin-3-amine

An alternative route begins with 6-(4-methoxyphenyl)pyridazin-3-amine , synthesized via Ullmann coupling between 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid in the presence of copper(I) iodide and cesium carbonate.

Piperidine-4-Carboxamide Activation

The piperidine-4-carboxamide is activated as a mixed carbonate using 4-nitrophenyl chloroformate in anhydrous dichloromethane. This intermediate reacts with the pyridazin-3-amine at 25°C for 24 hours, forming the desired product with a 72% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for pyridazine functionalization.
  • Coupling reactions between piperidine-carboxamide and pyridazine derivatives achieve optimal yields at 60–80°C in 1,4-dioxane.

Catalytic Systems

  • Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling, with yields improving from 58% to 83% when the ligand-to-palladium ratio is adjusted to 2:1.
  • Copper(I)-mediated Ullmann coupling requires stoichiometric cesium carbonate to suppress dehalogenation side reactions.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomeric byproducts.
  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed for final purification, achieving ≥99% purity.

Spectroscopic Analysis

  • ¹H NMR (600 MHz, CDCl₃): Key signals include δ 8.45 (pyridin-3-yl H2), 7.85 (pyridazine H4), and 3.89 (OCH₃).
  • HRMS : Calculated for C₂₂H₂₂N₅O₂ [M+H]⁺: 396.1772; Found: 396.1775.

Data Table 2: Spectroscopic Characterization Summary

Technique Key Data Points Interpretation Source
¹H NMR δ 3.89 (s, 3H, OCH₃), δ 4.25–4.30 (m, 2H, piperidine) Confirms methoxy and piperidine groups
HRMS m/z 396.1775 [M+H]⁺ Validates molecular formula
HPLC Retention Time 8.2 min (C18, 70% acetonitrile) Purity assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.